molecular formula C9H14N4O2S B7529482 4-methoxy-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

4-methoxy-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Cat. No. B7529482
M. Wt: 242.30 g/mol
InChI Key: JCOSBILMCSQSNG-UHFFFAOYSA-N
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Description

4-methoxy-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and serotonin. This compound has been shown to enhance the inhibitory effects of GABA, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
4-methoxy-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as GABA and serotonin in the brain, leading to its anxiolytic and antidepressant effects. This compound has also been shown to reduce the levels of certain enzymes such as monoamine oxidase (MAO), which are involved in the breakdown of neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methoxy-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide in lab experiments is its ability to exhibit anticonvulsant and anxiolytic effects, making it a useful tool for studying the central nervous system. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-methoxy-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide. One possible direction is the development of new drugs based on this compound for the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another direction is the study of its potential toxicity and the development of new methods for synthesizing this compound. Further studies are also needed to fully understand its mechanism of action and its potential applications in other scientific fields.

Synthesis Methods

The synthesis of 4-methoxy-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide involves the reaction of 1,3,4-thiadiazole-2-amine with piperidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and yields the desired product after purification.

Scientific Research Applications

4-methoxy-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties, making it a promising candidate for the development of new drugs in these areas.

properties

IUPAC Name

4-methoxy-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S/c1-15-7-2-4-13(5-3-7)9(14)11-8-12-10-6-16-8/h6-7H,2-5H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOSBILMCSQSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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